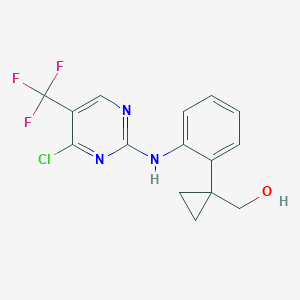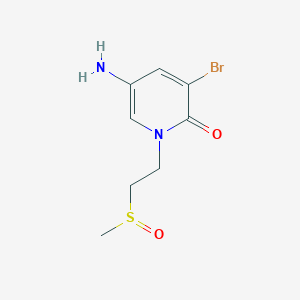
Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride is a chemical compound with the molecular formula C21H18ClF3NOP and a molecular weight of 423.806 g/mol . This compound is known for its unique structure, which includes a phosphonium center bonded to a trifluoroacetamido group and three phenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride typically involves the reaction of triphenylphosphine with a suitable trifluoroacetamido-containing reagent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium center to a phosphine, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and alkoxides. Major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts.
Scientific Research Applications
Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride involves its interaction with molecular targets through its phosphonium center. The compound can form stable ylides, which are intermediates in various chemical reactions. These ylides can react with aldehydes and ketones to form alkenes in the Wittig reaction . The trifluoroacetamido group enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry.
Comparison with Similar Compounds
Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride can be compared with other similar compounds, such as:
Triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride: This compound has a similar structure but with trichloroacetamido instead of trifluoroacetamido, leading to different reactivity and applications.
Triphenyl((2-chloroacetamido)methyl)phosphonium chloride: This compound has a chloroacetamido group, which affects its chemical properties and uses.
Triphenyl((2,2-dichloro-1-(2-fluoroacetamido)vinyl)phosphonium chloride:
The uniqueness of this compound lies in its trifluoroacetamido group, which imparts distinct chemical properties and enhances its stability and reactivity in various applications.
Properties
CAS No. |
142414-40-2 |
|---|---|
Molecular Formula |
C21H18ClF3NOP |
Molecular Weight |
423.8 g/mol |
IUPAC Name |
triphenyl-[[(2,2,2-trifluoroacetyl)amino]methyl]phosphanium;chloride |
InChI |
InChI=1S/C21H17F3NOP.ClH/c22-21(23,24)20(26)25-16-27(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H |
InChI Key |
HDJCUFKWUNQTBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CNC(=O)C(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




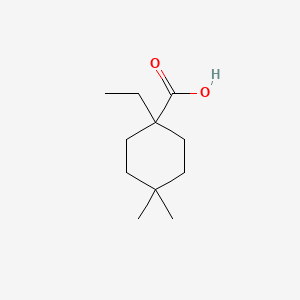





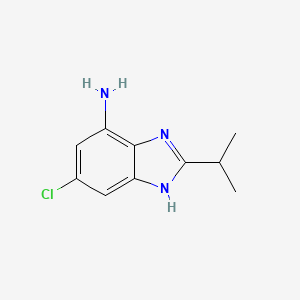
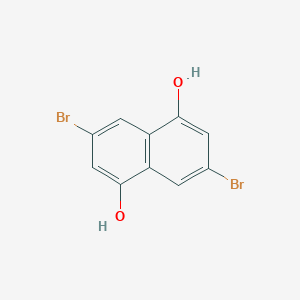

![7-((4-Methylthiazol-2-yl)methyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15252061.png)
